molecular formula C11H10N2O3 B065394 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione CAS No. 159596-50-6

3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione

Cat. No. B065394
M. Wt: 218.21 g/mol
InChI Key: JFQJLNCJGOMBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Mechanism Of Action

The mechanism of action of 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione reduces inflammation, pain, and fever. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.

Biochemical And Physiological Effects

3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione in lab experiments is its high potency and selectivity. It has been found to exhibit potent anti-inflammatory and anticancer activities at low concentrations. Moreover, it has been shown to be selective towards COX-2 enzymes, which are responsible for the production of inflammatory mediators. However, one of the major limitations of using 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione. One of the major areas of research is the development of new derivatives with improved pharmacological properties. Moreover, the use of 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione as a diagnostic tool for various diseases is an area of interest. Additionally, the study of the molecular mechanisms underlying its anti-inflammatory and anticancer activities is an important area of research. Finally, the development of new drug delivery systems for 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is an area of interest, which may improve its solubility and bioavailability.
In conclusion, 3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione is a promising chemical compound with potential applications in various fields, including medicine, pharmacology, and biochemistry. Its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its anticancer properties, make it a promising candidate for drug discovery. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.

Scientific Research Applications

3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has been found to possess significant antitumor and anticancer properties. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases.

properties

CAS RN

159596-50-6

Product Name

3-Ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-ethoxy-4-(pyridin-4-ylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H10N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,12,13)

InChI Key

JFQJLNCJGOMBDM-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)C1=O)NC2=CC=NC=C2

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC=NC=C2

synonyms

3-Cyclobutene-1,2-dione,3-ethoxy-4-(4-pyridinylamino)-(9CI)

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (5.00 g, 29.4 mmol) in absolute ethanol (100 mL) was added a suspension of 4-aminopyridine (2.77 g, 29.4 mmol) in ethanol (50 mL). The reaction mixture was refluxed for 4 hours then concentrated to give crude product. Chromatography (EtOAc) afforded 0.632 g (10%) of a white solid: mp 120°-125° C.
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10%

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